Ciladopa

Description

Structure

3D Structure

Properties

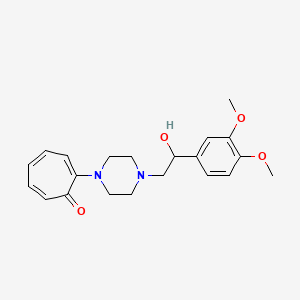

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3 |

InChI Key |

SGEKLKJQLHJVDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modificiations of Ciladopa

Strategies for Chemical Derivatization and Analogue Synthesis in Research

Methodological Approaches to Analogue Development

Methodological approaches to the development of Ciladopa (B1217793) analogues have involved the synthesis and subsequent pharmacological evaluation of a series of N-aralkyltroponylpiperazine derivatives nih.gov. This systematic approach aimed to establish structure-activity relationships to understand the chemical features necessary for dopaminergic activity nih.gov.

The synthesized derivatives were evaluated using various in vivo and in vitro methods to assess their dopaminergic properties nih.gov. These methods included:

Assessment of dopaminergic activity in rats rendered hypokinetic by bilateral injection of 6-hydroxydopamine (6-OHDA) : This model is used to evaluate compounds for potential antiparkinsonian effects by measuring their ability to counteract motor deficits caused by dopaminergic denervation nih.gov.

Evaluation of the ability to induce contralateral rotational behavior in rats with a unilateral 6-OHDA-induced lesion of the nigrostriatal dopamine (B1211576) pathway : This is a standard model for assessing the efficacy of dopamine agonists, where compounds stimulating supersensitive dopamine receptors on the lesioned side cause the animal to rotate towards the intact side nih.gov.

Assessment of the suppression of elevated serum prolactin levels : Dopamine agonists are known to inhibit prolactin release from the anterior pituitary, and this effect serves as another measure of dopaminergic activity nih.gov.

Assays for binding affinity to dopamine (DA) and alpha 1-adrenergic receptors : These in vitro studies provide information on the selectivity and potency of the analogues at specific receptor targets nih.gov.

Through these methodological approaches, researchers established a structure-activity relationship indicating that potent dopaminergic activity in these N-aralkyltroponylpiperazine derivatives is dependent on the presence of both a substituted phenyl and a troponylpiperazine moiety nih.gov. Furthermore, the relative and absolute stereochemistry of the compounds was found to influence their dopaminergic activity nih.gov. Some analogues demonstrated potency comparable or superior to that of bromocriptine (B1667881) in certain evaluations nih.gov.

The research findings from these methodological approaches provided valuable insights into the chemical determinants of dopaminergic activity within the Ciladopa structural class.

| Compound Class | Key Structural Features Explored | Impact on Dopaminergic Activity |

| N-aralkyltroponylpiperazines | Substituted phenyl moiety | Essential for potent activity nih.gov |

| Troponylpiperazine moiety | Essential for potent activity nih.gov | |

| Relative and absolute stereochemistry | Influences activity nih.gov |

Molecular Pharmacology and Receptor Interaction Mechanisms of Ciladopa

Characterization of Dopamine (B1211576) Receptor Binding Affinities

Ciladopa (B1217793) has been shown to bind to dopamine D2 receptors in the mammalian caudate nucleus nih.gov. Studies evaluating the dopaminergic activity of ciladopa hydrochloride (AY 27,110) in animal models indicated its ability to stimulate central dopaminergic receptors nih.gov. Some potent analogues of ciladopa have also been assayed for their binding affinity to dopamine (DA) and alpha 1-adrenergic receptors nih.gov.

Specificity and Selectivity at Dopamine D2 Receptor Subtypes

Ciladopa binds to D2 dopamine receptors nih.govwikipedia.org. The D2-like family of dopamine receptors includes D2, D3, and D4 subtypes wikipedia.org. While D2 and D3 receptors share significant amino acid sequence homology, particularly within their transmembrane domains, differences exist in their coupling to signal transduction pathways mdpi.comnih.gov. Some non-ergoline dopamine receptor agonists, as a class, tend to have higher binding affinity for D3 receptors than D2 receptors wikipedia.org. However, specific data detailing Ciladopa's precise binding affinities and selectivity ratios for the D2, D3, and D4 subtypes were not extensively available in the provided search results. The prominence of the D2 receptor in the brain, especially in dopamine-rich areas, often correlates with the development of drugs targeting D2-like receptors news-medical.net.

Interaction with Presynaptic and Postsynaptic Dopamine Receptors

Ciladopa appears to interact with both presynaptic and postsynaptic dopamine receptors. Small doses of ciladopa decreased locomotor activity in rats, an effect presumably mediated by presynaptic autoreceptors nih.govcapes.gov.br. Dopamine receptors, including D2 receptors, are localized both pre- and postsynaptically wikipedia.orgmdpi.comnih.gov. Presynaptic D2 receptors can function as autoreceptors, modulating dopamine release wikipedia.orgmdpi.com. Postsynaptic receptors mediate the downstream effects of dopamine signaling on target neurons wikipedia.org. Ciladopa's ability to stimulate central dopaminergic receptors suggests interaction with postsynaptic receptors as well, contributing to observed behavioral effects like induced stereotyped behavior and contralateral rotation in lesioned rats nih.gov.

Ligand Binding Dynamics and Receptor States

Ligand binding to receptors is a dynamic process involving conformational changes in both the ligand and the receptor biorxiv.orgnih.govd-nb.info. G protein-coupled receptors (GPCRs), including dopamine receptors, can exist in multiple conformational states, not just a single active and inactive state biorxiv.orgmdpi.com. These states have different implications for receptor signaling mdpi.com. The binding of an agonist to a GPCR induces conformational changes, particularly in the intracellular domains, that facilitate interaction with G proteins wikipedia.orgwikipedia.orgwikipedia.org. While detailed studies specifically on Ciladopa's ligand binding dynamics and its influence on dopamine receptor states were not found, the general principles of GPCR-ligand interactions apply biorxiv.orgnih.govd-nb.infomdpi.com. The binding pocket undergoes subtle but essential structural changes upon ligand binding mdpi.com.

Interplay with Other Neurotransmitter Systems

Dopamine D1 Receptor System Interaction

Ciladopa has been characterized as a dopaminergic agonist. The dopaminergic system involves several receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are primarily coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. wikipedia.orgmdpi.comwikipedia.org Research indicates that ciladopa exhibits dopaminergic activity, and some studies have investigated its binding affinity to dopamine receptors, including the D1 subtype. nih.gov The interaction with D1 receptors can influence various functions regulated by this receptor family, such as memory, learning, neuronal growth, reward pathways, and locomotor activity. wikipedia.org

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2C)

The affinity of ciladopa for serotonin (5-HT) receptors, such as the 5-HT1A and 5-HT2C subtypes, has been explored in pharmacological studies. guidetopharmacology.orgnih.gov Serotonin receptors constitute a diverse family of GPCRs involved in regulating numerous functions, including mood, anxiety, feeding, and reproductive behavior. nih.govacnp.orgwikipedia.org The 5-HT1A receptor is a Gi-coupled receptor, often associated with inhibitory neurotransmission, while the 5-HT2C receptor is a Gq-coupled receptor that can mediate excitatory neurotransmission and is known to inhibit dopamine and norepinephrine (B1679862) release in certain brain areas. nih.govwikipedia.org Investigating the binding affinity of ciladopa at these receptors helps to understand its potential influence on serotonergic signaling pathways and any resulting physiological or behavioral consequences. Some compounds with activity on the dopaminergic system have also shown affinity for serotonin receptors, highlighting the potential for cross-talk between these neurotransmitter systems. nih.govmdpi.com

Structure Activity Relationships Sar of Ciladopa and Its Analogues

Elucidation of Pharmacophoric Requirements for Dopaminergic Activity

Potent dopaminergic activity in Ciladopa (B1217793) and its analogues is dependent on the presence of specific structural elements. nih.gov

Importance of the Substituted Phenyl Moiety

Research indicates that the substituted phenyl moiety plays a significant role in the dopaminergic activity of Ciladopa and its related compounds. nih.gov While the precise nature of the optimal substitution patterns can vary depending on the specific analogue, the presence of this aromatic ring is crucial for interaction with dopamine (B1211576) receptors. nih.gov Studies on other compound series with substituted phenyl groups attached to piperazine (B1678402) scaffolds have also highlighted the importance of these moieties for activity at various targets, including dopamine receptors. mdpi.commdpi.com

Impact of Stereochemistry on Receptor Affinity and Functional Activity

The stereochemistry of Ciladopa and its analogues has a notable impact on their receptor affinity and functional activity. nih.gov Stereoisomerism can influence how a compound interacts with its target receptor, affecting both the strength of binding and the resulting biological response. taylorandfrancis.com

Evaluation of Enantiomeric Potency (e.g., S(-) enantiomer of AY-27,110)

Studies have confirmed that the dopaminergic activity of Ciladopa (AY-27,110) is dependent on its relative and absolute stereochemistry. nih.gov While specific detailed data on the enantiomeric potency of the S(-) enantiomer of AY-27,110 in comparison to other stereoisomers is not extensively detailed in the provided search results, the general principle that stereochemistry is critical for activity in this class of compounds is established. nih.gov Research on other drug classes also demonstrates that different enantiomers can exhibit significantly different activities and affinities for their targets. taylorandfrancis.com

Stereochemical Determinants of Dopamine Receptor Subtype Selectivity

Stereochemistry can also play a role in determining the selectivity of a compound for different dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5). mdpi.commdpi.comnih.gov Although the provided information does not offer specific details on how the stereochemistry of Ciladopa dictates its selectivity among the various dopamine receptor subtypes, the concept that stereochemical differences can lead to preferential binding to certain receptor subtypes is well-established in the field of medicinal chemistry. mdpi.commdpi.comnih.govnih.gov Differences in the binding pockets of these receptor subtypes can accommodate stereoisomers differently, leading to variations in affinity and functional outcomes. mdpi.comnih.gov

Rational Design Principles for Novel Dopamine Agonists Derived from Ciladopa's SAR

The established SAR of Ciladopa and its analogues provides a foundation for the rational design of novel dopamine agonists. Understanding the critical roles of the substituted phenyl moiety, the troponylpiperazine scaffold, and stereochemistry allows medicinal chemists to design compounds with optimized potency, efficacy, and potentially improved receptor subtype selectivity. nih.gov By modifying substituents on the phenyl ring or altering the troponylpiperazine scaffold while considering the stereochemical implications, researchers can explore new chemical space to discover novel dopamine agonists with desired pharmacological profiles. nih.govnih.gov These principles guide the synthesis and evaluation of new chemical entities aimed at targeting dopamine receptors for therapeutic purposes. nih.gov

Preclinical Pharmacodynamics and Behavioral Assessments in Animal Models

Evaluation of Dopaminergic Activity in Intact Animal Models

Studies in intact animals serve to characterize the intrinsic dopaminergic effects of a compound in the absence of neurodegenerative changes. Ciladopa's impact on behaviors mediated by dopamine (B1211576), such as stereotypy and locomotor activity, has been assessed in these models.

Stereotyped Behavior Induction and Characteristics

Ciladopa (B1217793) has been shown to induce stereotyped behavior in both rats and guinea pigs. wikipedia.org Stereotyped behaviors are repetitive, invariant behaviors that can be elicited by dopaminergic agonists. nih.gov However, unlike apomorphine (B128758), another dopamine agonist, ciladopa did not induce the maximum possible behavioral response, specifically stereotyped gnawing. wikipedia.org The effects of ciladopa on stereotyped behavior were blocked by pretreatment with haloperidol (B65202) and sulpiride (B1682569), indicating the involvement of dopamine receptors. wikipedia.org Pretreatment with reserpine (B192253) and alpha-methyl-p-tyrosine did not alter the behavioral effects of ciladopa. wikipedia.org The addition of SKF 38393, a selective D1 dopamine receptor agonist, was found to augment and alter the stereotypic response induced by ciladopa, transforming the behavioral response of ciladopa from that of a partial agonist to a full agonist. uni.lu

Modulation of Locomotor Activity and Presynaptic Autoreceptor Mediation

Ciladopa has been observed to modulate locomotor activity in rats. wikipedia.orgbmsce.ac.in Specifically, small doses of ciladopa decreased locomotor activity. wikipedia.orgbmsce.ac.in This decrease in activity is presumably mediated by the stimulation of presynaptic autoreceptors, which regulate dopamine synthesis and release through a negative feedback mechanism. wikipedia.orgbmsce.ac.in Dopamine agonists can inhibit neuronal firing and dopamine turnover by activating these autoreceptors, leading to reduced locomotor activity at lower doses.

Efficacy Studies in Models of Nigrostriatal Dopamine Lesions

Animal models with lesions of the nigrostriatal dopamine pathway, such as those induced by 6-hydroxydopamine (6-OHDA), are widely used to mimic the dopaminergic denervation characteristic of Parkinson's disease. zhanggroup.org These models are crucial for evaluating the potential therapeutic efficacy of compounds like ciladopa in restoring motor function.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Models in Rodents

The unilateral 6-OHDA lesion in rodents is a well-established model for studying the motor deficits associated with Parkinson's disease and evaluating the effectiveness of dopaminergic therapies. zhanggroup.org The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, leading to a functional asymmetry in the nigrostriatal pathway.

Contralateral Rotational Behavior Induction

A hallmark of the unilateral 6-OHDA lesion model is the induction of rotational behavior following administration of dopaminergic agents. Animals with a unilateral lesion exhibit a postural bias towards the lesioned side. Dopamine agonists, by stimulating supersensitive dopamine receptors on the denervated side, induce rotation contralateral to the side of the lesion. wikipedia.orgbmsce.ac.in Ciladopa has been shown to cause contralateral rotation in rats with unilateral lesions of the substantia nigra induced by 6-OHDA. wikipedia.orgbmsce.ac.in This indicates that ciladopa can functionally activate dopamine receptors in the denervated striatum, a key mechanism for antiparkinsonian agents.

Long-Term Effects on Lesioned and Intact Animals

Chronic administration studies have investigated the long-term behavioral effects of ciladopa in both 6-OHDA-lesioned and intact animals. Chronic injection of both subthreshold and suprathreshold doses of ciladopa did not induce behavioral supersensitivity in intact animals. wikipedia.org In unilaterally 6-OHDA-lesioned rats, chronic administration of ciladopa enhanced rotational behavior considerably more and with an earlier onset compared to its effect on stereotypy in normal animals. The duration of behavioral supersensitivity after the discontinuation of chronic ciladopa treatment was similar for both rotational behavior in lesioned animals and stereotypy in intact animals. These findings suggest that behaviors mediated by supersensitive dopamine receptors (like rotation in the lesioned model) and intact dopamine receptors (like stereotypy in normal animals) are affected differently by chronic dopamine agonist treatment.

Comparative Preclinical Efficacy Against Reference Dopamine Agonists (e.g., Bromocriptine (B1667881), Apomorphine)

Preclinical evaluations have compared the efficacy of ciladopa to reference dopamine agonists like bromocriptine and apomorphine in various animal models. Studies in rats with unilateral 6-OHDA lesions of the substantia nigra have shown that ciladopa induces contralateral rotation, a behavioral marker indicative of dopamine receptor stimulation in the denervated striatum, similar to other dopaminergic agonists. nih.govnih.gov

In models assessing stereotyped behavior, ciladopa has been shown to induce such behavior in both rats and guinea pigs. nih.gov However, unlike apomorphine, ciladopa did not elicit a maximal behavioral response, specifically stereotyped gnawing. nih.gov This suggests potential differences in the intrinsic activity or receptor binding profile of ciladopa compared to apomorphine. Pretreatment with dopamine receptor antagonists like haloperidol and sulpiride effectively blocked the behavioral effects induced by ciladopa, confirming its action via dopaminergic receptors. nih.gov

Behavioral and biochemical studies comparing ciladopa with bromocriptine in animals indicated that ciladopa had a relatively short duration of action and required doses between 20 and 50 mg for efficacy, based on this comparison. cambridge.org

The following table summarizes some comparative preclinical findings:

| Compound | Animal Model | Observed Behavior | Comparison to Reference Agonists (Apomorphine/Bromocriptine) | Source |

| Ciladopa | 6-OHDA-lesioned rats | Contralateral rotation | Similar to other dopaminergic agonists. nih.govnih.gov | nih.govnih.gov |

| Ciladopa | Intact rats and guinea pigs | Induced stereotyped behavior | Did not produce maximal stereotyped gnawing like apomorphine. nih.gov | nih.gov |

| Ciladopa | Animals (general comparison) | Efficacy based on behavioral/biochemical studies | Relatively short duration; required higher doses (20-50 mg) for efficacy compared to bromocriptine. cambridge.org | cambridge.org |

Analysis of Behavioral Supersensitivity in Chronic Preclinical Studies

Chronic administration of dopaminergic agents can sometimes lead to the development of behavioral supersensitivity, a phenomenon characterized by an augmented behavioral response to the agonist over time. This is a critical aspect to evaluate in preclinical studies, particularly for compounds intended for long-term use.

Absence of Induced Behavioral Supersensitivity

Studies investigating the chronic administration of ciladopa in animal models have specifically examined the induction of behavioral supersensitivity. Notably, chronic injection of both subthreshold and suprathreshold doses of ciladopa failed to induce behavioral supersensitivity in rats. nih.govcapes.gov.br This finding differentiates ciladopa from some other dopaminergic treatments where chronic exposure can lead to such sensitization. nih.govnih.gov

Implications for Long-Term Dopaminergic Modulation in Animal Models

The absence of induced behavioral supersensitivity following chronic ciladopa administration in preclinical models has implications for its potential long-term effects on dopaminergic modulation. Unlike agents that may lead to escalating responses or dyskinesias due to sensitization of dopamine receptors, ciladopa's profile in this regard suggests a potentially more stable long-term effect on dopaminergic pathways in these animal models. nih.govnih.gov This characteristic could be considered advantageous in the context of chronic treatment, potentially reducing the risk of complications associated with dopamine receptor supersensitivity observed with some other dopaminergic therapies. nih.govcambridge.org

Preclinical Pharmacokinetic and Metabolic Profile of Ciladopa Research Perspective

Absorption and Distribution Studies in Animal Models (Research Methodologies)

Research into the absorption and distribution of drug candidates like ciladopa (B1217793) in animal models typically involves administering the compound and then measuring its concentration in biological fluids and tissues over time. Studies with other compounds, such as THIP, have utilized oral administration and measurement of radioactivity in serum and various organs in rats and mice to assess absorption and distribution. capes.gov.br These studies can reveal rapid absorption, with peak concentrations in organs and serum occurring relatively soon after administration. capes.gov.br Distribution to various tissues, including the brain and kidneys, can also be assessed. capes.gov.br Quantitative whole-body autoradiography (QWBA) is a technique used to investigate tissue distribution by visualizing the distribution of a radiolabeled compound within an animal's body.

While specific detailed findings for ciladopa's absorption and distribution across various animal tissues were not extensively available in the provided search results, the methodologies used for such studies in preclinical settings, such as those involving radiolabeled compounds and measurement in biological samples and tissues, are well-established in pharmacokinetic research. capes.gov.brgoogleapis.comgoogle.com

In Vitro and In Vivo Metabolic Pathways in Preclinical Species

Understanding how a drug is metabolized in preclinical species is vital for predicting its fate in humans and identifying potential toxic metabolites. Drug metabolism primarily occurs in the liver, although other organs like the kidneys, lungs, and intestine also play a role. nih.govmdpi.com Metabolic biotransformation can convert lipophilic drugs into more hydrophilic derivatives, facilitating their excretion. mdpi.comwikipedia.org

Identification of Major Metabolites

The identification of major metabolites is a key aspect of preclinical metabolic studies. This often involves analyzing biological samples (e.g., urine, feces, plasma, tissue extracts) from animals treated with the compound. Techniques such as chromatography coupled with mass spectrometry are commonly used for this purpose. norman-network.netgoogle.com While specific major metabolites of ciladopa were not explicitly detailed in the provided search results, the general process involves isolating and structurally characterizing the transformation products of the parent compound. Studies on other compounds highlight that metabolites can be found in urine and other biological matrices. capes.gov.br

Role of Cytochrome P450 Enzymes in Ciladopa Metabolism (if elucidated)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a significant role in the oxidative metabolism of many drugs and xenobiotics in mammals. mdpi.comwikipedia.orgdynamed.com They are predominantly found in the liver but are also present in other tissues. nih.govmdpi.comdynamed.com CYP enzymes catalyze various reactions, including hydroxylation, demethylation, and dealkylation, which can lead to the formation of metabolites. dynamed.com Identifying the specific CYP enzymes involved in a drug's metabolism is important for understanding potential drug-drug interactions. nih.gov

While the provided search results mention the general role of CYP enzymes in drug metabolism and provide examples for other compounds nih.govmdpi.comwikipedia.orgdynamed.comnih.gov, specific details regarding the involvement of particular CYP enzymes in the metabolism of ciladopa were not found. Research on other dopamine (B1211576) agonists or related compounds has indicated the involvement of CYP enzymes, such as CYP2D6 and CYP3A4, in their metabolism. nih.govwikipedia.org However, this cannot be directly extrapolated to ciladopa without specific studies on the compound itself.

Elimination Routes and Mass Balance in Preclinical Species

Elimination is the process by which a drug and its metabolites are removed from the body. The primary routes of elimination are typically through urine and feces. cidara.com Mass balance studies are conducted to account for the administered dose of a compound within the body and its excreta over a defined period. cidara.comnih.gov These studies help determine the major routes of excretion and the extent of recovery of the administered radioactivity (in the case of radiolabeled compounds). cidara.com

Specific data on the elimination routes and mass balance of ciladopa in preclinical species were not detailed in the provided search results. However, the principles of mass balance and the assessment of urinary and fecal excretion are standard procedures in preclinical pharmacokinetic evaluations. cidara.comnih.gov

Research Techniques for Preclinical Metabolic Analysis (e.g., Radiometric Tracing)

Various research techniques are employed in preclinical metabolic analysis to study the fate of a drug in animal models. Radiometric tracing, using compounds labeled with radioactive isotopes like 14C, is a common and powerful technique. capes.gov.brgoogleapis.comgoogle.com This method allows for the tracking and quantification of the administered compound and its metabolites in biological samples and tissues. capes.gov.br

Other techniques used in preclinical drug metabolism assessment include in vitro models such as liver microsomes and isolated hepatocytes, as well as in vivo animal models. nih.gov Analytical techniques like liquid scintillation counting are used to measure radioactivity in samples from studies using radiolabeled compounds. Chromatography, often coupled with mass spectrometry, is essential for separating and identifying metabolites. norman-network.netgoogle.com Quantitative whole-body autoradiography can provide visual information on tissue distribution. These techniques collectively contribute to a comprehensive understanding of a drug's preclinical pharmacokinetic and metabolic profile.

Comparative Preclinical Pharmacology of Ciladopa Within Dopamine Agonist Landscape

Distinctions from Ergot and Other Non-Ergot Dopamine (B1211576) Agonists

Dopamine agonists used in the treatment of Parkinson's disease are broadly classified into two groups: ergot derivatives and non-ergot compounds. Ergot derivatives, such as bromocriptine (B1667881) and pergolide, are derived from lysergic acid. wikipedia.orgwikipedia.orgnih.govmims.com Non-ergot agonists, including pramipexole (B1678040) and ropinirole, have distinct chemical structures. wikipedia.orgwikipedia.orgnih.govwikidata.org Ciladopa (B1217793) stands apart from both these classes due to its unique chemical scaffold. ontosight.ai

Chemical Structural Differences and Their Pharmacological Implications

Ciladopa is described as a troponylpiperazine derivative. ncats.io Its chemical structure includes a cycloheptatrienone backbone, a piperazine (B1678402) ring, and a hydroxyethyl (B10761427) side chain attached to a dimethoxyphenyl group. ontosight.ai This differs significantly from the tetracyclic ergoline (B1233604) ring structure found in ergot derivatives like bromocriptine and pergolide. wikipedia.orgwikipedia.org Non-ergot agonists like pramipexole, a benzothiazole (B30560) derivative, and ropinirole, an indol-2-one (B1256649) derivative, also possess distinct core structures compared to Ciladopa. wikipedia.orgwikipedia.orgnih.govwikidata.org

The specific arrangement of functional groups in Ciladopa's structure is believed to contribute to its biological activity. ontosight.ai Structure-activity relationship studies have indicated that potent dopaminergic activity in related compounds is dependent on the presence of both a substituted phenyl and a troponylpiperazine moiety, and is influenced by relative and absolute stereochemistry. nih.gov

Unique Receptor Selectivity and Functional Activity Profiles

Ciladopa has been shown to influence dopaminergic mechanisms in animals. ncats.io Some studies have investigated its binding affinity to dopamine (DA) and alpha 1-adrenergic receptors. nih.gov While specific detailed receptor binding profiles for Ciladopa across the entire dopamine receptor family (D1-D5) compared to a wide range of other agonists were not extensively detailed in the provided results, other dopamine agonists exhibit varying degrees of selectivity. For instance, apomorphine (B128758) is described as a non-selective dopamine agonist activating both D2-like and, to a lesser extent, D1-like receptors. wikipedia.org Pergolide acts as an agonist of dopamine D2 and D1 receptors, as well as several serotonin (B10506) receptors. wikipedia.orgmims.com Bromocriptine is a dopamine D2 agonist. mims.com Cabergoline possesses potent agonist activity on dopamine D2 receptors and also shows high affinity for several serotonin receptor subtypes. nih.govfishersci.se Rotigotine is a non-ergoline dopamine agonist indicated for Parkinson's disease. wikipedia.orgmims.com Pramipexole is a non-ergot dopamine agonist thought to stimulate dopamine receptors in the striatum. wikipedia.orgprobes-drugs.org The unique structure of Ciladopa suggests a potentially distinct interaction profile with these receptors, contributing to its specific pharmacological effects observed in preclinical models.

Evaluation of Ciladopa's Partial Agonist Profile in Animal Models

While not explicitly stated as a "partial agonist" in the provided search results, the concept of partial agonism is relevant when comparing the functional activity of different dopamine agonists. Preclinical studies in animal models, such as rats rendered hypokinetic by 6-hydroxydopamine lesions, were used to evaluate Ciladopa's dopaminergic activity. nih.gov

Synergistic Effects with Other Dopaminergic Agents in Preclinical Settings

One search result mentions Ciladopa hydrochloride being typically used in combination with L-dopa and a decarboxylase inhibitor like carbidopa (B1219) in clinical use, suggesting potential synergistic effects in enhancing dopamine levels in the brain. ontosight.ai This preclinical rationale often stems from observations in animal models where co-administration of dopaminergic agents can lead to enhanced therapeutic outcomes. While specific detailed preclinical studies demonstrating synergy between Ciladopa and other dopaminergic agents were not prominently featured in the provided snippets, the clinical approach implies that such interactions were likely explored during its preclinical development to optimize its potential therapeutic benefit.

Preclinical Advantages and Limitations Compared to Co-Developed Compounds

Preclinical pharmacological studies suggested that Ciladopa had antiparkinsonian activity similar to that of bromocriptine but potentially without many of the troublesome side effects associated with bromocriptine. ncats.io This suggests a perceived advantage in its preclinical profile compared to an established ergot agonist. However, the development of Ciladopa was ultimately discontinued (B1498344) due to concerns of tumorogenesis observed in rodent studies. wikipedia.org This represents a significant preclinical limitation that halted its further progression.

The provided information highlights that while Ciladopa showed promise in some preclinical models of Parkinson's disease, suggesting potential advantages over existing treatments like bromocriptine in terms of side effect profiles, the critical limitation of observed tumorogenesis in rodents ultimately precluded its clinical use. wikipedia.orgncats.io

Future Directions and Unexplored Avenues in Ciladopa Research

Re-evaluation of Ciladopa's Unique Pharmacological Profile for Novel Applications

Ciladopa's pharmacological profile, characterized by its action as a dopamine (B1211576) agonist, warrants re-evaluation for potential applications beyond its initial intended use. wikipedia.orgcambridge.org Research into its specific binding affinities and functional selectivity at different dopamine receptor subtypes (D1-like and D2-like receptors) could reveal novel therapeutic possibilities. mdpi.com Understanding how Ciladopa (B1217793) interacts with these receptors at a molecular level may uncover its potential in modulating specific dopaminergic pathways implicated in various neurological or psychiatric conditions. mdpi.comnih.gov The comparative long-term effects of Ciladopa on behaviors mediated by supersensitive or intact dopamine receptors have shown differential effects, indicating a complex interaction with the dopaminergic system that could be further explored for therapeutic benefit. nih.gov

Advanced Preclinical Modeling for Dopaminergic System Research

Advanced preclinical modeling techniques offer valuable tools to further investigate Ciladopa's effects on the dopaminergic system and explore its potential in treating neurodegenerative and motor dysfunction. astrazeneca.comppd.com

Refined Animal Models of Neurodegeneration and Motor Dysfunction

Utilizing refined animal models that more closely mimic the complexities of human neurodegenerative diseases and motor dysfunction is crucial for evaluating Ciladopa's potential efficacy. nih.govimrpress.comscielo.br Models of Parkinson's disease, for instance, which involve the loss of dopaminergic neurons and result in motor deficits, can be employed to study how Ciladopa might mitigate these effects. nih.govimrpress.com Conditional mouse models, where gene expression can be regulated, provide powerful systems to analyze the relationship between specific molecular changes and the progression of neurodegeneration and motor decline. nih.gov While current animal models have provided insights, they often only recapitulate aspects of human diseases, highlighting the need for continuous refinement to improve translatability of research findings. scielo.brfrontiersin.org

Integration of Omics Data in Preclinical Efficacy Studies

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, into preclinical studies involving Ciladopa can provide a more comprehensive understanding of its biological effects. astrazeneca.comcrownbio.com This approach allows researchers to gain insights into the molecular changes that occur in response to Ciladopa treatment at multiple levels. astrazeneca.comcrownbio.com By combining different 'omics' datasets, machine learning and AI can be used to translate complex data into meaningful biological insights, potentially identifying biomarkers of response or uncovering new disease biology influenced by Ciladopa. astrazeneca.com This integration can help to build a fuller view of the disease biology and how Ciladopa interacts with the complex molecular networks involved in neurodegeneration and motor dysfunction. astrazeneca.comcrownbio.com

Structural Biology and Computational Approaches to Dopamine Receptor Ligand Design

Structural biology and computational approaches are essential for gaining deeper insights into Ciladopa's interactions with dopamine receptors and for guiding the design of novel ligands with improved properties. mdpi.comnih.govbiorxiv.org

Deeper Insights into Ciladopa-Receptor Interactions

Employing techniques such as molecular modeling, molecular dynamics simulations, and X-ray crystallography can provide detailed information about how Ciladopa binds to dopamine receptors. mdpi.comnih.govbiorxiv.org These studies can elucidate the specific residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions), and the conformational changes that occur upon ligand binding. mdpi.comnih.govresearchgate.net Understanding these intricate interactions at an atomic level is crucial for deciphering the molecular basis of Ciladopa's pharmacological profile and informing the design of related compounds. mdpi.combiorxiv.org Computational methods have been successful in showing known receptor-ligand interactions and determining unique combinations of interactions that are key for designing more specific ligands. nih.govresearchgate.net

Virtual Screening and Lead Optimization Inspired by Ciladopa's Scaffold

Ciladopa's chemical scaffold can serve as a basis for virtual screening campaigns to identify novel compounds with similar or improved dopamine receptor binding profiles. nih.govmdpi.comnih.gov Structure-based virtual screening, using homology models or available crystal structures of dopamine receptors, can be employed to screen large libraries of compounds computationally. nih.govmdpi.comresearchgate.net Ligand-based virtual screening approaches, which utilize the known properties of Ciladopa, can also complement these efforts. nih.govmdpi.com Identified hits from virtual screening can then undergo lead optimization, guided by computational predictions and experimental validation, to enhance their affinity, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new therapeutic agents for dopaminergic system disorders. mdpi.comnih.govresearchgate.net

Methodological Advancements in Preclinical Pharmacokinetic and Metabolic Research

Preclinical pharmacokinetic (PK) and metabolic studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system before human trials. stjude.orgallucent.com Advancements in methodologies in this area are crucial for efficiently evaluating potential drug candidates like Ciladopa or its analogs.

Modern preclinical PK research utilizes highly sensitive and specific analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the bioanalysis of small molecules in various biological matrices, including plasma, tissues, and organs. stjude.org These methods enable the quantification of drug concentrations with very low limits of detection, even from small sample volumes. stjude.org Rigorous validation of these bioanalytical methods is essential to ensure data quality, often following guidelines from regulatory bodies and industry best practices. stjude.org

In the context of metabolism studies, quantitative approaches have become increasingly sophisticated. nih.gov While simple graphical analyses have been used, compartmental analyses offer a deeper understanding of drug kinetics. nih.gov Complex models, sometimes relying on parameter constraints or simplifying assumptions, have been developed to quantify metabolism. nih.gov The use of in vitro systems, such as cultured epithelial and endothelial cells, has also advanced the study of drug transport and metabolism. justia.comgoogleapis.com These in vitro models can provide insights into how compounds are processed at cellular barriers, complementing in vivo studies.

Preclinical PK assessments are vital for informing the design of clinical studies, particularly in estimating safe and effective dose ranges. allucent.com They help define anticipated pharmacologically active drug levels in target compartments. allucent.com Accounting for interspecies differences in drug affinity, potency, and metabolism is a critical aspect of preclinical PK, providing a basis for adjusting target concentrations and utilizing allometric scaling. allucent.com

Potential for Ciladopa's Chemical Scaffold in Developing Non-Dopaminergic Ligands

Ciladopa possesses a chemical scaffold that is structurally similar to dopamine. wikipedia.orgwikipedia.org While Ciladopa itself acts as a dopamine agonist, its core structure could potentially serve as a starting point for the design and synthesis of novel ligands targeting non-dopaminergic systems. This approach, often referred to as scaffold hopping or analog design, involves modifying the existing structure to achieve different pharmacological profiles.

The inherent complexity of neurological disorders often involves multiple neurotransmitter systems beyond just dopamine. Exploring the potential of the Ciladopa scaffold to interact with other targets, such as serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT2C) or adrenergic receptors, could lead to compounds with distinct therapeutic properties or improved side effect profiles. nih.gov For instance, some atypical antipsychotics, while interacting with dopamine receptors, also show activity at serotonin receptors. wikidoc.org

Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically altering parts of the Ciladopa scaffold to understand how these modifications affect binding affinity and functional activity at various receptors. biorxiv.org This can involve introducing different substituents or modifying the core ring structures. The goal would be to identify modifications that reduce or eliminate dopaminergic activity while conferring desirable activity at non-dopaminergic targets.

The development of bitopic ligands, which simultaneously interact with two different binding sites on a single receptor or even bridge two different receptors, represents another avenue where a modified Ciladopa scaffold could be explored. nih.gov This strategy has shown promise in developing ligands with potentially improved selectivity and efficacy for central nervous system disorders. nih.gov

Academic and Translational Challenges in Repurposing or Redesigning Related Compounds

Repurposing existing drugs or redesigning related compounds based on a known scaffold like Ciladopa presents both opportunities and significant challenges in the academic and translational spheres. Drug repurposing, the process of finding new uses for existing or abandoned drugs, can potentially reduce the time and cost associated with drug development compared to discovering entirely new chemical entities. wikipedia.orgmdpi.comnih.gov

One major academic challenge lies in the comprehensive characterization of the pharmacological profile of Ciladopa and its related compounds. While its dopaminergic activity is known, a full understanding of its interactions with a wide range of targets and its precise metabolic pathways is necessary to identify potential new indications or guide rational redesign. This requires extensive in vitro and in vivo screening, often utilizing advanced methodologies.

Translational challenges are numerous and can impede the progression of promising academic findings to clinical applications. A key barrier is the lack of readily accessible data for shelved compounds like Ciladopa, including detailed preclinical and clinical trial information. wikipedia.org Even if a new therapeutic use is identified for a related compound, regulatory pathways for repurposed drugs can be unclear, and there may be a lack of established regulations specifically for repurposed candidates. mdpi.com

Furthermore, bridging the gap between academic research and clinical translation requires effective collaboration between basic scientists and clinical researchers. nih.gov Differences in culture, mindset, training, and goals between these groups can create barriers. nih.gov Insufficient infrastructure, including regulatory support and funding mechanisms specifically tailored for translational research, also contributes to the challenges. nih.gov Developing and sustaining collaborations and providing adequate training in research methodology, including clinical trial design, are crucial for overcoming these hurdles. nih.gov

Despite these challenges, advancements in computational approaches and artificial intelligence are beginning to aid in the identification of repurposing candidates by analyzing large datasets and predicting potential new indications based on molecular, clinical, or biophysical data. wikipedia.orgnih.govnih.gov However, these in silico findings still require rigorous experimental validation and navigating the complex translational landscape.

Q & A

Q. What are the primary molecular targets and mechanisms of action of Ciladopa in preclinical models?

Ciladopa (also known as FPL-101) is a dopaminergic agonist with selectivity for D2-like receptors. To identify its molecular targets, researchers should conduct radioligand binding assays using selective D1, D2, D3, and D4 receptor subtypes, comparing affinity values (Ki) . Dose-response curves in isolated tissue preparations (e.g., rat striatal slices) can validate functional activity. For mechanistic insights, pair these assays with in vivo behavioral studies (e.g., rotational behavior in 6-OHDA-lesioned rats) to correlate receptor binding with functional outcomes .

Q. How can researchers ensure reproducibility in synthesizing Ciladopa for pharmacological studies?

Follow Good Laboratory Practices (GLP) for synthesis:

- Use high-purity precursors (e.g., 3,4-dihydroxybenzaldehyde and dopamine hydrochloride).

- Document reaction conditions (temperature, solvent, catalyst) in detail, as minor variations can alter yield and purity .

- Characterize the final compound via HPLC-MS and <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity. Cross-validate results with independent labs to address batch-to-batch variability .

Advanced Research Questions

Q. What experimental design strategies address contradictory findings in Ciladopa’s efficacy across Parkinson’s disease models?

Contradictions often arise from differences in animal models (e.g., MPTP vs. 6-OHDA lesions) or dosing regimens. To resolve these:

- Conduct a systematic review of existing studies, categorizing outcomes by model type, dose, and endpoint (e.g., motor function vs. neuroprotection) .

- Perform a meta-analysis to quantify effect sizes and identify confounding variables (e.g., sex differences, lesion severity) .

- Design a harmonized cross-laboratory study using standardized protocols to isolate variables causing discrepancies .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for Ciladopa’s blood-brain barrier (BBB) penetration?

- Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion .

- Validate with microdialysis in rodent models to measure unbound brain-to-plasma ratios (Kp,uu).

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for active transport mechanisms (e.g., P-glycoprotein efflux) . Discrepancies between models should trigger reevaluation of assay conditions (e.g., protein binding effects) .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in Ciladopa’s neuroprotective effects?

- Apply non-parametric regression (e.g., locally estimated scatterplot smoothing) to visualize trends without assuming linearity.

- Use hierarchical Bayesian models to account for inter-subject variability in longitudinal studies .

- For threshold effects, employ changepoint analysis to identify critical doses where efficacy plateaus or toxicity emerges .

Methodological Challenges

Q. How should researchers handle batch-dependent variability in Ciladopa’s metabolite profiling?

- Perform untargeted metabolomics (LC-QTOF-MS) on multiple synthesis batches to identify impurities or degradation products .

- Use principal component analysis (PCA) to cluster batches by metabolite signatures and isolate outliers.

- Validate findings with stable isotope tracing to track metabolic pathways in vivo .

Q. What criteria define robust preclinical evidence for advancing Ciladopa to clinical trials?

Adopt the STAIR criteria (Stroke Therapy Academic Industry Roundtable):

- Efficacy in ≥2 species (e.g., rodent and non-human primate).

- Blinded, randomized designs with pre-registered protocols to reduce bias .

- Pharmacodynamic biomarkers (e.g., CSF dopamine levels) aligned with clinical endpoints .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Ciladopa’s pro-oxidant vs. antioxidant effects?

- Context-dependent outcomes may stem from assay conditions (e.g., oxygen tension, cell type). Conduct dose-ranging studies in primary neurons vs. immortalized lines under normoxic/hypoxic conditions .

- Measure ROS levels (e.g., DCFDA assay) alongside glutathione depletion to differentiate direct antioxidant activity from compensatory mechanisms .

- Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.